
Spectroscopic and Mechanistic Insights into
Procyanidin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Procyanidin B2

Cat. No.: B192186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of

Procyanidin B2, a naturally occurring flavan-3-ol with significant therapeutic potential. This

document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS)

characteristics, outlines the experimental protocols for their determination, and visually

represents its known signaling pathways.

Spectroscopic Data of Procyanidin B2
The structural elucidation of Procyanidin B2 relies heavily on modern spectroscopic

techniques. The following tables summarize the key NMR and mass spectrometry data

compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts of Procyanidin B2 are sensitive to the solvent used for

analysis. Below are the reported chemical shifts in two common deuterated solvents, acetone-

d₆ and methanol-d₄. It is important to note that complete and unambiguous assignment of all

signals can be challenging and may vary slightly between different studies and experimental

conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Procyanidin B2
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Atom Number Acetone-d₆ Methanol-d₄/D₂O

Upper Unit (C-Ring)

H-2 5.07 -

H-3 3.91 -

H-4 4.61 -

Lower Unit (F-Ring)

H-2 - -

H-3 - -

H-4α 2.72 2.60 - 3.00

H-4β - 2.60 - 3.00

Aromatic Protons (Rings A, B,

D, E)

H-6 (A-Ring) ~5.90 -

H-8 (A-Ring) ~5.90 -

H-6 (D-Ring) - -

H-2', H-5', H-6' (B/E-Rings) - 6.50 - 7.15

Note: Some assignments are partial and based on the available literature. The signals for the

aromatic protons of the B and E rings typically appear as a complex multiplet.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Procyanidin B2
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Atom Number Acetone-d₆ Methanol-d₄

Upper Unit

C-2 83.1 83.9

C-3 66.8 67.9

C-4 37.5 38.3

C-4a 106.5 107.3

C-5 156.9 157.8

C-6 97.2 98.1

C-7 157.4 158.3

C-8 107.5 108.3

C-8a 155.9 156.8

C-1' 132.1 132.9

C-2' 115.3 116.1

C-3' 145.2 146.0

C-4' 145.5 146.3

C-5' 116.0 116.8

C-6' 119.8 120.6

Lower Unit

C-2'' 79.9 80.7

C-3'' 72.8 73.6

C-4'' 29.2 30.0

C-4a'' 100.0 100.8

C-5'' 157.0 157.8

C-6'' 96.3 97.1
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C-7'' 157.7 158.5

C-8'' 106.9 107.7

C-8a'' 154.9 155.7

C-1''' 132.1 132.9

C-2''' 115.3 116.1

C-3''' 145.2 146.0

C-4''' 145.5 146.3

C-5''' 116.0 116.8

C-6''' 119.8 120.6

Note: The assignments are based on compiled data and may have slight variations depending

on the specific experimental conditions.

Mass Spectrometry (MS)
High-resolution mass spectrometry is a powerful tool for the characterization of Procyanidin
B2 and its metabolites. Electrospray ionization (ESI) is commonly used, often in negative ion

mode.

Table 3: High-Resolution Mass Spectrometry Data for Procyanidin B2
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Parameter Value Reference

Molecular Formula C₃₀H₂₆O₁₂ [2]

Monoisotopic Mass 578.1424 g/mol [2]

[M-H]⁻ (m/z) 577.1352 [3]

Key MS/MS Fragments ([M-

H]⁻) (m/z)

451
Heterocyclic Ring Fission

(HRF)
[3]

425
Retro-Diels-Alder (RDA)

fragmentation
[3]

407
Water loss from the RDA

fragment
[3]

289

Quinone-methide (QM)

cleavage of the interflavan

bond

[3]

287
QM cleavage of the interflavan

bond
[4]

Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reproducible spectroscopic data.

The following sections outline typical experimental procedures for NMR and MS analysis of

Procyanidin B2.

NMR Spectroscopy Protocol
A general protocol for the NMR analysis of flavonoids like Procyanidin B2 is as follows:

Sample Preparation:

Dissolve 5-10 mg of purified Procyanidin B2 in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., acetone-d₆, methanol-d₄).
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For samples in D₂O or methanol-d₄, a small amount of a reference standard such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift

referencing (δ = 0.00 ppm). For other solvents, the residual solvent peak can be used as

an internal reference.

Instrumentation:

A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable

probe (e.g., broadband or cryoprobe).

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

2D NMR Experiments (for structural elucidation):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C nuclei.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C nuclei.

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired

Free Induction Decays (FIDs).

Reference the spectra using the appropriate standard or solvent peak.

Mass Spectrometry (UPLC-ESI-MS/MS) Protocol
A typical protocol for the analysis of Procyanidin B2 using Ultra-Performance Liquid

Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is detailed

below.[3]

Sample Preparation:

Extract Procyanidin B2 from the sample matrix using a suitable solvent (e.g.,

methanol/water or acetone/water).

Centrifuge the extract to remove particulate matter.

Filter the supernatant through a 0.22 µm syringe filter before injection.

UPLC System:

Column: A reversed-phase column suitable for polyphenol analysis (e.g., C18, 1.7 µm

particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b192186?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5415559/
https://www.benchchem.com/product/b192186?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gradient Elution: A typical gradient might be: 5-15% B over 10 min, then to 40% B over 20

min, followed by a wash and re-equilibration step.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 30-40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometer:

Ion Source: Electrospray Ionization (ESI).

Polarity: Negative ion mode is often preferred for procyanidins.

Scan Mode: Full scan MS and data-dependent MS/MS.

Capillary Voltage: 3.0-4.5 kV.

Source Temperature: 120-150 °C.

Desolvation Gas Flow: 600-800 L/hr.

Collision Gas: Argon.

Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

Visualizations
The following diagrams, generated using Graphviz, illustrate the experimental workflows and

key signaling pathways involving Procyanidin B2.

Experimental Workflows
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NMR Analysis Workflow

UPLC-MS/MS Analysis Workflow

Sample Preparation
(5-10 mg in 0.5 mL solvent)

NMR Data Acquisition
(1D: 1H, 13C; 2D: COSY, HSQC, HMBC)

Data Processing
(FT, Phasing, Baseline Correction) Spectral Analysis & Assignment

Sample Extraction & Filtration UPLC Separation
(C18, Gradient Elution)

ESI Ionization
(Negative Mode)

Tandem MS Analysis
(Full Scan & MS/MS)

Data Analysis
(Identification & Fragmentation)

Click to download full resolution via product page

Overview of NMR and UPLC-MS/MS analytical workflows.

Signaling Pathways of Procyanidin B2
Procyanidin B2 has been shown to modulate several key signaling pathways involved in

cellular processes like proliferation, apoptosis, and inflammation.
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Inhibitory effects of Procyanidin B2 on key signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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